![molecular formula C12H35N7P2 B062994 Phosphazene base P2-Et CAS No. 165535-45-5](/img/structure/B62994.png)
Phosphazene base P2-Et
Overview
Description
Phosphazene base P2-Et is an extremely strong, neutral nitrogen base . It has shown excellent results where other bases fail . This strong non-ionic base has the ability to catalyze a wide variety of organic transformations .
Synthesis Analysis
Phosphazene bases are built on a unit where a nitrogen basic center is double bonded to pentavalent phosphorus . Through oligomerization of the peralkylated triaminoiminophosphorane unit, the basicity improves dramatically .Molecular Structure Analysis
Phosphazene base P2-Et contains total 55 bond(s); 20 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), and 2 double bond(s) .Chemical Reactions Analysis
Phosphazene base P2-Et has the ability to catalyze a wide variety of organic transformations such as: Palladium-catalyzed cross-coupling reactions when used in combination with t BuXPhos or t BuBrettPhos G3 precatalysts .Physical And Chemical Properties Analysis
Phosphazene base P2-Et is an extremely strong and uncharged base . It is built on a unit where a nitrogen basic center is double bonded to pentavalent phosphorus .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
Phosphazene base P2-Et is instrumental in palladium-catalyzed cross-coupling reactions . When used in combination with t-BuXPhos or t-BuBrettPhos G3 precatalysts, it facilitates the formation of carbon-carbon bonds essential for the synthesis of complex organic molecules .
Generation of Highly Reactive “Naked” Anions
This base is capable of in situ generation of highly reactive “naked” anions , which are pivotal for alkylation reactions and spectroscopic investigations. It’s particularly useful in scenarios where ionic bases might cause solubility issues or are sensitive to oxidation or acylation .
Biomedical Applications: Polyphosphazenes
In the biomedical field, polyphosphazenes derived from Phosphazene base P2-Et are gaining attention. They offer structural flexibility, property tunability, and diverse functionality, making them suitable for controlled drug/gene/vaccine delivery, regenerative engineering, cell imaging tracking, and coating formulations for wound dressing .
Synthetic Organic Chemistry
Phosphazene base P2-Et is a go-to reagent in synthetic organic chemistry due to its ability to catalyze a wide array of organic transformations. This includes its role in the synthesis of pharmaceuticals and agrochemicals where strong and non-ionic bases are required .
Material Science: Macromolecular Substitution
The base is used in material science for macromolecular substitution into the polyphosphazene backbone. This allows for the control of the hydrophilic and hydrophobic balance, yielding materials with unique properties suitable for various applications .
Solubility Enhancement
Phosphazene base P2-Et can enhance the solubility of substrates in organic synthesis. Its non-ionic nature helps in dissolving substrates that are otherwise insoluble in common solvents, thereby facilitating a broader range of reactions .
Spectroscopic Investigations
In spectroscopy, Phosphazene base P2-Et is used to generate reactive intermediates that can be studied for their spectral properties. This is crucial for understanding reaction mechanisms and the behavior of molecules under different conditions .
Pharmaceutical Formulations
Lastly, the base finds its application in pharmaceutical formulations. Its strong basicity and non-ionic character make it suitable for adjusting pH levels without adding ionic strength, which is beneficial in the preparation of sensitive pharmaceutical compounds .
Mechanism of Action
Target of Action
Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .
Mode of Action
Phosphazene base P2-Et interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .
Biochemical Pathways
The exact biochemical pathways affected by Phosphazene base P2-Et depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .
Pharmacokinetics
It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .
Result of Action
The result of Phosphazene base P2-Et’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Phosphazene base P2-Et can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .
Safety and Hazards
Future Directions
High-throughput experimentation (HTE) has the potential to improve our understanding of organic chemistry by systematically interrogating reactivity across diverse chemical spaces . The use of Phosphazene base P2-Et in HTE can deliver immediate synthetic utility for the preparation of complex molecules .
properties
IUPAC Name |
N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKEHPEQCSIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35N7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392093 | |
Record name | Phosphazene base P2-Et | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphazene base P2-Et | |
CAS RN |
165535-45-5 | |
Record name | Phosphazene base P2-Et | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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